Prodrug Inactivity vs. Constitutive Activity: Direct Comparison with Parent PROTAC MZ1
In a direct head-to-head comparison, BT-PROTAC is entirely incapable of degrading BRD4 protein, whereas its parent PROTAC MZ1 exhibits potent degradation activity [1]. This fundamental binary difference (inactive vs. active) is essential for applications requiring spatiotemporal control, as MZ1 cannot be switched off and leads to off-target degradation in non-target tissues [2].
| Evidence Dimension | BRD4 Protein Degradation Activity (Unactivated State) |
|---|---|
| Target Compound Data | No detectable degradation of BRD4 |
| Comparator Or Baseline | MZ1: Potent and rapid degradation of BRD4 (Kd 382/120 nM for BRD4 BD1/BD2) |
| Quantified Difference | Binary: Inactive vs. Active |
| Conditions | In vitro cell-based assays (Western blot analysis) without tetrazine activation |
Why This Matters
This binary on/off nature is the core procurement differentiator: BT-PROTAC is the only option when an experiment requires a completely inactive baseline that can be selectively triggered.
- [1] Bi, T.; Liang, P.; Zhou, Y.; Wang, H.; Huang, R.; Sun, Q.; Shen, H.; Yang, S.; Ren, W.; Liu, Z. Rational Design of Bioorthogonally Activatable PROTAC for Tumor-Targeted Protein Degradation. J. Med. Chem. 2023, 66 (21), 14843–14852. View Source
- [2] Yin, F.; et al. The HSP90-dependent bioorthogonal PROTAC prodrug system enables tumor-selective and enhanced protein degradation. J. Control. Release 2026, 418, 39264. View Source
